molecular formula C7H13NO3S B020520 N-Acetyl-S-ethyl-L-cysteine CAS No. 31386-36-4

N-Acetyl-S-ethyl-L-cysteine

Cat. No.: B020520
CAS No.: 31386-36-4
M. Wt: 191.25 g/mol
InChI Key: BSVHABSINROVJJ-LURJTMIESA-N
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Description

N-Acetyl-S-ethyl-L-cysteine is a crucial metabolite and biomarker used extensively in scientific research, particularly in the fields of toxicology and analytical chemistry. As an S-ethyl conjugate of N-Acetyl-L-cysteine (NAC), it is part of the broader family of mercapturic acids, which are the final excretion products of glutathione conjugation pathways. This pathway is a primary detoxification mechanism in living organisms for a wide range of xenobiotics and electrophilic compounds. Research Applications and Value: This compound serves as a vital standard in mass spectrometry and chromatographic assays (e.g., HPLC, GC-MS) for the quantitative determination of exposure to ethylating agents. Its primary research value lies in its use as a biomarker to monitor and quantify human or animal exposure to specific chemicals, enabling studies in environmental toxicology, occupational health, and metabolic fate. Researchers utilize it to validate analytical methods, calibrate instrumentation, and conduct precise metabolic profiling. Mechanism and Role: In vivo, S-ethyl-L-cysteine conjugates are formed through the glutathione S-transferase-mediated conjugation of glutathione with an ethyl-group-containing electrophile. This conjugate is subsequently metabolized to S-ethyl-L-cysteine and then acetylated to form this compound (the mercapturic acid) for urinary excretion. By measuring this specific metabolite in biological samples, researchers can gain a direct and quantitative understanding of the absorption, metabolism, and elimination of its parent compounds. Disclaimer: This product is intended for research purposes and analytical applications only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-ethylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVHABSINROVJJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185313
Record name L-Cysteine, N-acetyl-S-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31386-36-4
Record name L-Cysteine, N-acetyl-S-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031386364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, N-acetyl-S-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of N Acetyl S Ethyl L Cysteine

Formation via Glutathione (B108866) S-Transferase Pathway

The initial and rate-limiting step in the biosynthesis of mercapturic acids is the conjugation of the xenobiotic with the tripeptide glutathione (GSH). tandfonline.communi.cz This reaction is most often catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). tandfonline.commdpi.com The resulting glutathione S-conjugate is then sequentially processed to yield the final N-acetylated product. nih.gov

Role of S-Ethylglutathione Conjugates as Intermediates

When the body is exposed to xenobiotics containing an ethyl group, such as chloroethane (B1197429) or bromoethane (B45996), GSTs catalyze the reaction between the electrophilic compound and glutathione. europa.euiarc.fr This enzymatic conjugation leads to the formation of an S-ethylglutathione conjugate, which serves as the initial, committed intermediate in this specific metabolic sequence. europa.eunih.gov This first step effectively neutralizes the reactivity of the parent xenobiotic. mdpi.com

Enzymatic Cleavage by Gamma-Glutamyltranspeptidase

Following its formation, the S-ethylglutathione conjugate undergoes sequential enzymatic degradation. The ectoenzyme gamma-glutamyltranspeptidase (GGT) initiates this process by cleaving the gamma-glutamyl bond, removing the glutamate (B1630785) residue from the conjugate. nih.govnih.govscience.gov This reaction yields a cysteinylglycine (B43971) S-conjugate. Subsequently, various dipeptidases act on this intermediate to remove the glycine (B1666218) residue, resulting in the formation of S-ethyl-L-cysteine. nih.govacs.org

Acetylation by Cysteine S-Conjugate N-Acetyltransferase

The final step in the biosynthesis of N-Acetyl-S-ethyl-L-cysteine is the N-acetylation of the S-ethyl-L-cysteine conjugate. nih.goveuropa.eu This reaction is catalyzed by the microsomal enzyme cysteine S-conjugate N-acetyltransferase (often designated as NAT8), which utilizes acetyl-CoA as the acetyl group donor. wikipedia.orgresearchgate.net The enzyme transfers the acetyl group to the amino group of the cysteine residue, forming the stable and readily excretable mercapturic acid, this compound. europa.euwikipedia.org Studies have shown that S-ethyl-L-cysteine is a substrate for this enzyme. expasy.org

StepEnzymeSubstrateProduct
1Glutathione S-Transferase (GST)Chloroethane + GlutathioneS-Ethylglutathione
2Gamma-Glutamyltranspeptidase (GGT)S-EthylglutathioneS-Ethyl-L-cysteinylglycine
3DipeptidaseS-Ethyl-L-cysteinylglycineS-Ethyl-L-cysteine
4Cysteine S-conjugate N-AcetyltransferaseS-Ethyl-L-cysteine + Acetyl-CoAThis compound

Xenobiotic-Driven Biotransformation Leading to this compound

The generation of this compound is fundamentally a detoxification process driven by the presence of specific foreign compounds in the body. mhmedical.com The mercapturic acid pathway provides an efficient mechanism for converting potentially harmful, reactive electrophiles into harmless, water-soluble compounds that can be easily eliminated, primarily through urine. muni.cz

Specific Precursor Compounds and Their Conversion (e.g., Bromoethane)

Several halogenated alkanes are known precursors for this compound. The metabolism of chloroethane and bromoethane has been specifically shown to follow this pathway. europa.euannualreviews.org In studies with rats and mice exposed to chloroethane, the compound was found to react with glutathione, catalyzed by GSH-S-transferases, to form S-ethylglutathione. europa.eunih.gov This intermediate is then metabolized further to S-ethyl-L-cysteine, which is subsequently N-acetylated to yield S-ethyl-N-acetyl-L-cysteine (this compound). europa.euiarc.fr This metabolite was detected in the urine of both species, confirming it as a final product of chloroethane biotransformation. europa.eunih.gov Similarly, rats dosed with bromoethane were found to excrete this compound and its sulfoxide (B87167) metabolite in their urine. annualreviews.orgcapes.gov.br

In Vivo and In Vitro Metabolic Fate Studies

The metabolic fate of precursors leading to this compound has been investigated in both whole-animal (in vivo) and laboratory (in vitro) settings. These studies have provided crucial data on species differences, enzyme kinetics, and excretion patterns.

In vivo studies involving the exposure of F-344 rats and B6C3F1 mice to chloroethane demonstrated that this compound was a urinary metabolite in both species. europa.eunih.gov Interestingly, the non-acetylated intermediate, S-ethyl-L-cysteine, was also found in mouse urine but not in rat urine. iarc.frnih.gov The total amount of these metabolites excreted over five days was significantly higher in mice than in rats, indicating species-specific differences in metabolism. iarc.frnih.gov The excretion kinetics also differed, with mice excreting the metabolite mainly during the exposure period, while rats excreted it after the exposure had ended. iarc.frnih.gov

In vitro experiments using hepatic cytosolic fractions from rats and mice confirmed that chloroethane conjugation with glutathione is catalyzed by GSH S-transferases. nih.gov The specific activity of these enzymes was found to be generally higher in mice compared to rats, which aligns with the in vivo findings of higher metabolite excretion in mice. nih.gov

Study ParameterFindingSpeciesReference
In Vivo Metabolites (Chloroethane) This compound (SENACys) and S-ethyl-L-cysteine (SECys) detected in urine.Mouse iarc.fr, nih.gov
Only this compound (SENACys) detected in urine.Rat iarc.fr, nih.gov
In Vivo Excretion (Chloroethane) Cumulative excretion of metabolites up to five-fold higher than in rats.Mouse iarc.fr, nih.gov
In Vitro Enzyme Activity (Chloroethane) Higher specific activity of GSH S-transferases for chloroethane conjugation.Mouse nih.gov
In Vivo Metabolites (Bromoethane) Ethylmercapturic acid (this compound) and its sulfoxide detected in urine.Rat annualreviews.org, capes.gov.br

Role in Xenobiotic Detoxification and Biotransformation

N-Acetyl-S-ethyl-L-cysteine as an Excretory Metabolite of Alkylated Compounds

This compound is primarily recognized as a urinary metabolite of xenobiotics that introduce an ethyl group into biological systems. The detection of this compound in urine serves as a reliable biomarker for exposure to specific ethylating agents. The metabolic process begins when the body is exposed to an alkylating compound, which then undergoes biotransformation leading to the formation and subsequent excretion of this compound.

Research has identified several alkylated compounds that result in the formation of this specific mercapturic acid. For instance, early studies provided evidence for the metabolic conversion of bromoethane (B45996) into what was identified as ethylmercapturic acid (this compound) and its sulfoxide (B87167) in rats. core.ac.uk Similarly, exposure to ethyl methanesulphonate has been shown to form S-ethylcysteine in vivo, a direct precursor to this compound. ebi.ac.uk

More extensive studies on chloroethane (B1197429) have detailed its metabolism in both rats and mice. iarc.fr Following exposure, chloroethane is conjugated with glutathione (B108866), and the resulting conjugate is processed into this compound, which is then excreted in the urine of both species. iarc.fr These findings underscore the role of this compound as a key indicator of exposure to various industrial and environmental ethylating chemicals.

Table 1: Alkylating Agents Metabolized to this compound
Parent Alkylating CompoundPrimary Metabolic PathwayKey Research Finding
BromoethaneGlutathione ConjugationIdentified as a precursor to urinary ethylmercapturic acid and its sulfoxide in rats. core.ac.uk
ChloroethaneGlutathione ConjugationMetabolized to S-ethyl-N-acetyl-L-cysteine in both rats and mice, with species differences in excretion patterns. iarc.frcdc.gov
Ethyl MethanesulphonateAlkylation of CysteineShown to form S-ethylcysteine, the immediate precursor to the final mercapturic acid, in vivo. ebi.ac.uk

Contribution to Phase II Metabolism and Elimination of Electrophiles

The formation of this compound is a classic example of Phase II metabolism, a critical detoxification process. Phase II reactions involve the conjugation of xenobiotics or their Phase I metabolites with endogenous molecules to increase their polarity and facilitate their elimination. mdpi.com The pathway leading to mercapturic acids is a central mechanism for neutralizing electrophiles—reactive molecules that can damage DNA, proteins, and other cellular components. mdpi.com

The process is initiated by the conjugation of the electrophilic xenobiotic (e.g., an ethylating agent) with the tripeptide glutathione (GSH). mdpi.com This reaction can occur spontaneously but is typically catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). mdpi.com

The resulting glutathione S-conjugate (in this case, S-ethylglutathione) is then sequentially catabolized. mdpi.comspandidos-publications.com

Removal of Glutamate (B1630785): The enzyme γ-glutamyltransferase (GGT) removes the γ-glutamyl moiety. mdpi.comspandidos-publications.com

Removal of Glycine (B1666218): A dipeptidase, such as cysteinylglycine (B43971) dipeptidase, cleaves the glycine residue, yielding the cysteine S-conjugate (S-ethyl-L-cysteine). mdpi.comspandidos-publications.com

N-Acetylation: The final step is the acetylation of the free amino group of the cysteine conjugate by an N-acetyltransferase (NAT), using acetyl-CoA as a cofactor. mdpi.comnih.gov This produces the final, non-toxic, and highly water-soluble mercapturic acid, this compound, which is readily excreted in urine or bile. mdpi.com

This entire pathway effectively neutralizes the reactivity of the parent ethylating agent and ensures its efficient removal from the body, preventing potential toxicity.

Comparative Detoxification Mechanisms with Other Mercapturic Acids

This compound belongs to a large family of mercapturic acids, each corresponding to a specific xenobiotic exposure. Comparing it with other members of this family highlights the specificity and versatility of the glutathione conjugation pathway. While the fundamental metabolic steps are conserved, the structure of the final mercapturic acid is determined by the alkyl or aryl group of the original xenobiotic.

For example, exposure to methylating agents results in the formation of N-acetyl-S-methyl-L-cysteine , whereas exposure to compounds like vinyl chloride or ethylene (B1197577) oxide leads to N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). researchgate.netnih.gov The latter is a metabolite for several volatile organic compounds, making it less specific as a biomarker for a single chemical compared to more unique metabolites. researchgate.net Similarly, compounds found in garlic are metabolized to N-acetyl-S-allyl-L-cysteine . spandidos-publications.com

Species differences can also influence the profile of excreted metabolites. In the case of chloroethane metabolism, mice were found to excrete both S-ethyl-L-cysteine and this compound, whereas rats primarily excreted this compound. iarc.frcdc.gov This indicates variations in the activity or efficiency of the N-acetyltransferase enzyme between species. iarc.fr This contrasts with other xenobiotics where the final N-acetylated form is the predominant metabolite across most species.

Table 2: Comparative Overview of Selected Mercapturic Acids
Mercapturic AcidParent Compound(s)Key Distinguishing Feature
This compoundChloroethane, BromoethaneSpecific biomarker for ethylating agents; exhibits species-dependent excretion profiles (rats vs. mice). iarc.frcdc.gov
N-acetyl-S-methyl-L-cysteineMethyl Halides, Dimethyl SulfateA human urinary metabolite resulting from exposure to methylating agents. nih.gov
N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA)Vinyl Chloride, Ethylene Oxide, Acrylonitrile (B1666552)Common metabolite for several hazardous chemicals, making it a less specific biomarker of exposure. researchgate.net
N-acetyl-S-phenyl-L-cysteine (PMA)Benzene (B151609)A well-established biomarker for benzene exposure. acs.org
N-acetyl-S-allyl-L-cysteineAllicin (from garlic)Formed from the metabolism of natural dietary compounds. spandidos-publications.com

Toxicological Significance of N Acetyl S Ethyl L Cysteine

N-Acetyl-S-ethyl-L-cysteine as a Biomarker of Exposure

This compound (EMA) is a mercapturic acid that serves as a biomarker for assessing human exposure to certain xenobiotic compounds. Mercapturic acids are the final products of a major detoxification pathway in the body, where harmful electrophilic compounds are conjugated with glutathione (B108866) (GSH), and are subsequently metabolized and excreted in the urine. tandfonline.com The detection and quantification of specific mercapturic acids, such as EMA, in biological fluids provide a reliable measure of exposure to their parent compounds. tandfonline.com

Detection in Biological Fluids Reflecting Xenobiotic Exposure

This compound has been identified as a urinary metabolite of the industrial chemical chloroethane (B1197429). cdc.goviarc.fr Chloroethane, also known as ethyl chloride, is used as an ethylating agent, a blowing agent in plastics production, and as a local anesthetic. iarc.fr The metabolic pathway involves the conjugation of chloroethane with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferases. This initial conjugate, S-ethylglutathione, is then sequentially broken down to S-ethyl-L-cysteine, which is finally acetylated to form this compound (EMA) and excreted in the urine. cdc.gov

Studies in animal models have confirmed the presence of EMA in urine following exposure to chloroethane. In both rats and mice exposed to chloroethane, EMA was a detected metabolite. cdc.gov This metabolic conversion establishes a direct link between the presence of EMA in urine and exposure to chloroethane.

Correlation with Environmental and Occupational Toxicant Exposure

The quantification of this compound in urine can be correlated with the level of exposure to its parent toxicants, such as chloroethane. Research in toxicology has demonstrated that urinary levels of mercapturic acids generally reflect the absorbed dose of the parent xenobiotic. tandfonline.com

In a study involving rats and mice exposed to 15,000 ppm of chloroethane for 6 hours a day over five days, urinary excretion of GSH metabolites was measured. The total amount of these metabolites, including EMA, was found to be approximately five times higher in mice than in rats, indicating species-specific differences in metabolism and excretion. cdc.gov The excretion of EMA in mice occurred predominantly during the exposure period, whereas in rats, it was more prominent after the exposure had ceased. iarc.fr These findings underscore the utility of EMA as a biomarker for quantifying exposure to ethylating agents like chloroethane in both environmental and occupational settings. iarc.fr

Table 1: Urinary Excretion of this compound (EMA) in Animal Models Following Chloroethane Exposure

SpeciesExposure CompoundExposure LevelDetected Metabolite(s)Key FindingsReference
Rats (Fischer 344)Chloroethane15,000 ppm (6h/day, 5 days)This compound (EMA)EMA excretion occurred mainly after the exposure period. cdc.goviarc.fr
Mice (B6C3F1)Chloroethane15,000 ppm (6h/day, 5 days)This compound (EMA), S-ethyl-L-cysteineTotal GSH metabolites excreted were ~5-fold higher than in rats. EMA excretion was mainly during the exposure period. cdc.goviarc.fr

Relationship to Oxidative Stress and Cellular Damage Pathways

The formation of this compound is intrinsically linked to cellular mechanisms for combating oxidative stress. Its synthesis is a direct consequence of the detoxification of electrophilic compounds, such as ethylating agents, via the glutathione conjugation pathway. cdc.gov Glutathione (GSH) is a primary intracellular antioxidant, crucial for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. mdpi.commdpi.com

When a cell is exposed to an ethylating agent like chloroethane, GSH is consumed in the conjugation reaction that ultimately leads to the formation and excretion of EMA. cdc.gov This depletion of the cellular GSH pool can disrupt the redox balance of the cell, leading to a state of oxidative stress if the demand for GSH outpaces its synthesis. mdpi.com Oxidative stress is characterized by an accumulation of ROS, which can cause widespread damage to cellular components, including lipids, proteins, and DNA. mdpi.comnih.gov

The parent compound of EMA, N-acetylcysteine (NAC), is a well-known antioxidant that can replenish intracellular GSH levels and also directly scavenge ROS. mdpi.comoup.com The formation of EMA signifies that the body is actively using its GSH-dependent detoxification system to neutralize a toxicant. Therefore, elevated levels of EMA can be an indirect indicator of an ongoing challenge to the cell's antioxidant defenses and a potential shift towards a pro-oxidative state, which can trigger cellular damage pathways.

Implications for Genotoxicity and Carcinogenesis of Parent Compounds

The parent compounds that lead to the formation of this compound are typically electrophilic ethylating agents. nih.govtandfonline.com These agents are of significant toxicological concern due to their ability to react with nucleophilic sites on cellular macromolecules, most notably DNA. researchgate.netwikipedia.org The addition of an ethyl group to DNA bases can lead to the formation of DNA adducts. frontiersin.org

These DNA adducts, if not repaired by cellular DNA repair mechanisms, can cause miscoding during DNA replication, leading to gene mutations. nih.govresearchgate.net Such genetic alterations are a critical step in the initiation of carcinogenesis. oup.com Alkylating agents, as a class, are recognized as genotoxic and many are considered to be carcinogenic. wikipedia.orgnih.gov For instance, ethylnitrosourea, a potent ethylating agent, is known to be highly carcinogenic. nih.gov Chloroethane itself has been classified by the International Agency for Research on Cancer (IARC) based on evidence of carcinogenicity in animals. iarc.fr

The detoxification of ethylating agents through the GSH pathway, resulting in EMA excretion, is a protective mechanism that reduces the amount of the parent compound available to interact with DNA. However, high levels of EMA in urine indicate significant exposure to a potentially genotoxic and carcinogenic compound. Therefore, the presence of EMA serves as a marker for exposure to substances that have the potential to initiate the processes of genotoxicity and carcinogenesis. iarc.froup.com

Table of Mentioned Compounds

Analytical Methodologies for N Acetyl S Ethyl L Cysteine Determination

Advanced Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, stands as the gold standard for the analysis of mercapturic acids due to its high sensitivity and specificity. These methods allow for the precise identification and quantification of analytes even in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing urinary metabolites, offering excellent specificity and low detection limits. oup.com The analysis of mercapturic acids, which are N-acetyl-L-cysteine-S-conjugates, is a common application of this technology in biomonitoring studies. nih.gov These metabolites are formed in the body via the glutathione (B108866) pathway from various endogenous and exogenous chemicals and are excreted in the urine. nih.gov

Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has been utilized for the global profiling of urinary mercapturic acids. chemrxiv.org In a study analyzing urine from smokers and non-smokers, N-acetyl-S-ethyl-L-cysteine (EMA) levels were found to be significantly higher in non-smokers. chemrxiv.org This highlights the capability of high-resolution mass spectrometry to detect and quantify specific metabolites in large-scale epidemiological studies. nih.govchemrxiv.org Methods are often developed to be high-throughput, sometimes employing a simple "dilute-and-shoot" sample preparation approach to balance sensitivity with the need to process a large number of samples. nih.gov

Key features of LC-MS/MS methods for urinary mercapturic acids include:

High Sensitivity: Limits of detection (LOD) are often in the low microgram-per-liter (µg/L) or nanogram-per-milliliter (ng/mL) range. oup.comnih.gov

Specificity: The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) allows for highly specific detection, minimizing interference from the complex urine matrix. nih.gov

Isotope Dilution: The use of stable isotope-labeled internal standards is a common strategy to correct for sample variability and matrix effects, ensuring high accuracy. oup.comnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) provides a high-throughput and sensitive method for the quantitative analysis of N-acetyl cysteine derivatives in various biological tissues. nih.gov While specific studies on this compound in tissues are not widely available, the methodology developed for N-Acetyl-L-cysteine (NAC) is directly applicable due to their structural similarities. scispace.com

In a typical UPLC-MS method for tissue analysis, a reversed-phase column (such as a C18 column) is used for chromatographic separation. scispace.cominsights.bio The mobile phase often consists of a buffer and an organic modifier like methanol (B129727) or acetonitrile. scispace.cominsights.bio

A study on NAC distribution in Wistar rats demonstrated the effectiveness of UPLC-MS for quantification in plasma, liver, kidney, heart, lungs, and spleen. scispace.com The method showed sharp, symmetric peaks with no interference from endogenous matrix components. scispace.com

Table 1: UPLC-MS Method Parameters for NAC Analysis in Tissues

ParameterConditionSource
ColumnWaters BEH C-18 (100 mm × 2.1 mm, 1.7 µm) scispace.com
Mobile Phase2.79×10⁻⁵ M KH₂PO₄ and methanol (90:10 v/v), pH 8.1 scispace.com
Flow Rate0.1 mL/min scispace.com
Internal Standard (IS)N-acetylglycine (NAG) scispace.com
DetectionMass Spectrometry scispace.com
Run Time4 minutes scispace.com

This UPLC-MS method was validated and showed excellent performance, making it suitable for pharmacokinetic and tissue distribution studies. scispace.com

Spectrophotometric Approaches for Thiol-Reactive Assays

Spectrophotometric methods offer a more accessible and cost-effective alternative to chromatographic techniques for the determination of thiol-containing compounds. srce.hr These methods are often based on redox reactions where the thiol group of the analyte reduces a chromogenic reagent, leading to a measurable color change. mdpi.commdpi.com

A common approach involves the reduction of Copper(II) complexes to their corresponding colored Copper(I) complexes. mdpi.commdpi.com Ligands such as neocuproine (B1678164) (NCN), bicinchoninic acid (BCA), and bathocuproine disulfonic acid (BCS) are used to form these complexes, with the resulting Cu(I)-ligand complex exhibiting strong absorbance at a specific wavelength. mdpi.commdpi.comnih.gov

For instance, a method developed for N-acetyl-L-cysteine (NAC) utilizes the reduction of a bis(bathocuproinedisulfonate)cuprate(II) complex to a stable orange-yellow bis(bathocuproinedisulfonate)cuprate(I) complex, which is measured at 483 nm. srce.hr Such methods can be adapted for flow injection analysis (FIA) or sequential injection analysis (SIA), enabling high sample throughput, which is beneficial for quality control laboratories. mdpi.comnih.govpreprints.org

Table 2: Comparison of Spectrophotometric Methods for Thiol-Reactive Assays

Reagent/LigandMax Wavelength (λmax)Linear Range (mol L⁻¹)LOD (mol L⁻¹)Source
Cu(II)-Neocuproine (NCN)458 nm2.0 × 10⁻⁶ to 2.0 × 10⁻⁴5.5 × 10⁻⁶ mdpi.commdpi.com
Cu(II)-Bicinchoninic Acid (BCA)562 nm2.0 × 10⁻⁶ to 1.0 × 10⁻⁴5.2 × 10⁻⁶ mdpi.commdpi.com
Cu(II)-Bathocuproine Disulfonic Acid (BCS)483 nm6.0 × 10⁻⁷ to 1.2 × 10⁻⁴2.6 × 10⁻⁶ mdpi.commdpi.com

The method using the Cu(II)-BCS reagent generally provides the highest sensitivity. mdpi.com

Optimization of Sample Preparation from Biological Matrices

Effective sample preparation is a critical step to ensure accurate and reliable quantification of analytes by removing interfering substances from complex biological matrices like urine, plasma, and tissue homogenates. scispace.com

Protein Precipitation: For plasma and tissue samples, protein removal is essential. scispace.com Perchloric acid and picric acid are effective protein precipitants. scispace.com While both yield good extraction recovery, perchloric acid is often preferred as it avoids the extra step of removing excess picric acid. scispace.com Trichloroacetic acid is another common reagent used for the initial precipitation of protein constituents. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples like urine. oup.comnih.gov For mercapturic acids, which are anionic, strong anion-exchange (SAX) SPE cartridges are often employed. oup.comnih.gov This technique is simple, not labor-intensive, and can significantly reduce matrix effects. oup.comnih.gov

"Dilute-and-Shoot" Method: In high-throughput biomonitoring, a "dilute-and-shoot" approach is sometimes favored. nih.gov This involves simply diluting the sample (e.g., urine) with a solvent before direct injection into the LC-MS/MS system. nih.govuv.es This method is fast and reduces sample handling, though it may result in lower sensitivity compared to methods involving extraction and concentration steps. nih.gov

The choice of sample preparation method depends on the analyte, the biological matrix, the required sensitivity, and the desired sample throughput.

Method Validation for Sensitivity, Specificity, and Reproducibility in Biomonitoring

Method validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose, particularly in the context of human biomonitoring. uv.eseuropa.eu Key validation parameters include linearity, sensitivity (LOD and LOQ), specificity, accuracy, and precision (reproducibility). insights.bio

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For UPLC-MS analysis of NAC, linearity has been established in ranges of 1–120 µg/mL for plasma and 1–15 µg/mL for various tissues. nih.govscispace.com Spectrophotometric methods for related compounds show linearity in the micromolar concentration range. mdpi.compreprints.org

Sensitivity: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. insights.bio For the UPLC-MS analysis of NAC, LOD and LOQ have been reported as 0.20 µg/mL and 0.66 µg/mL, respectively. nih.govscispace.com For urinary metabolites analyzed by LC-MS/MS, LODs can be as low as 0.5 to 20 ng/mL. nih.gov

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. insights.bio In LC-MS/MS, specificity is achieved by monitoring unique precursor-to-product ion transitions. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision, or reproducibility, is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. For NAC analysis in tissues, recovery has been reported in the range of 98.51–101.88%. nih.govscispace.com For urinary VOC metabolites, mean accuracy for spiked samples ranged from 84% to 104%, with relative standard deviations (a measure of precision) from 2.5% to 11%. nih.gov

Table 3: Validation Parameters for Analytical Methods

MethodAnalyteMatrixLinear RangeLODLOQAccuracy/RecoverySource
UPLC-MSNACPlasma1-120 µg/mL0.20 µg/mL0.66 µg/mL98.66-100.20% nih.govscispace.com
UPLC-MSNACTissues1-15 µg/mL0.20 µg/mL0.66 µg/mL98.51-101.88% nih.govscispace.com
LC-MS/MSHEMAUrine-0.68 µg/L-~100% oup.comnih.gov
UPLC-ESI/MSMSVOC MetabolitesUrine-0.5-20 ng/mL-84-104% nih.gov
FIA-SpectrophotometryNACETPharmaceuticals6.0x10⁻⁷ - 1.2x10⁻⁴ M (BCS)2.6x10⁻⁶ M (BCS)-- mdpi.com

Applications in Human Biomonitoring and Risk Assessment

Population-Based Studies for Environmental Health Assessment

Human biomonitoring using urinary metabolites is a cornerstone of modern environmental health assessment, allowing for the quantification of internal exposure to pollutants within a population. Large-scale surveys, such as the German Environmental Survey (GerES) and the U.S. National Health and Nutrition Examination Survey (NHANES), analyze panels of biomarkers in the general population to establish reference values and identify exposure patterns. researchgate.netmdpi.comahajournals.org

While specific large-scale population data for N-Acetyl-S-ethyl-L-cysteine is not as widely published as for metabolites of more common pollutants like benzene (B151609) or acrylamide, it is included in multiparametric methods designed to assess exposure to a wide range of volatile organic compounds (VOCs). researchgate.net For instance, studies assessing exposure in control groups living in industrial areas provide a baseline for comparison with occupationally exposed cohorts. researchgate.netmdpi.com These population data are essential for identifying whether specific subgroups are disproportionately exposed to ethylating agents from environmental sources such as ambient air pollution or consumer products. The detection of EMA in a general population sample would indicate exposure to its precursor chemicals, for example, chloroethane (B1197429), which can be metabolized to form EMA. cdc.gov

Occupational Health Monitoring and Exposure Surveillance

Occupational settings where ethylating agents are produced or used present a higher risk of exposure. Biomonitoring for this compound is a targeted approach for surveillance in these worker populations. A key example is in coke oven workers, who are exposed to a complex mixture of carcinogenic substances, including polycyclic aromatic hydrocarbons and various VOCs. mdpi.com

A study of coke oven workers demonstrated that urinary levels of several mercapturic acids, which are metabolites of specific VOCs, were significantly higher in exposed workers compared to control subjects from the same geographical area. researchgate.netmdpi.com The analysis included a broad panel of mercapturic acids, illustrating how EMA can be integrated into a comprehensive monitoring program to assess exposure to specific chemical classes like ethylating agents alongside other workplace hazards. researchgate.net By measuring these biomarkers, occupational health professionals can verify the effectiveness of safety controls, identify over-exposed individuals, and mitigate long-term health risks associated with chemical exposure.

Interactive Table: Urinary Mercapturic Acid Levels in Coke Oven Workers vs. Controls
Biomarker (Mercapturic Acid)Parent Compound(s)Fold Increase in Workers vs. ControlsReference
N-acetyl-S-phenyl-L-cysteine (SPMA)Benzene~15-fold (0.31 vs 0.02 µg/g creatinine) researchgate.netmdpi.com
N-acetyl-S-(2-hydroxy-1/2-phenylethyl)-L-cysteine (PHEMA)Styrene2 to 10-fold researchgate.netmdpi.com
N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA)Acrylonitrile (B1666552)2 to 10-fold researchgate.netmdpi.com
N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl)-L-cysteine and N-acetyl-S-(2-hydroxy-3-buten-1-yl)-L-cysteine (MHBMA)1,3-Butadiene2 to 10-fold researchgate.netmdpi.com
This compound (EMA)Ethylating Agents (e.g., Chloroethane)Analyzed as part of a panel for VOC exposure assessment researchgate.netcdc.gov
Note: The table summarizes findings for several mercapturic acids to provide context for the utility of this class of biomarkers in occupational health. Specific fold-increase for EMA was not detailed in the abstract but was part of the analytical panel.

Influence of Genetic Polymorphisms on this compound Excretion

The formation of mercapturic acids is a key step in Phase II metabolism, primarily catalyzed by Glutathione (B108866) S-transferase (GST) enzymes, which conjugate the xenobiotic with glutathione. frontiersin.org The resulting conjugate is then further processed and acetylated to form the mercapturic acid that is excreted in urine. The genes encoding for GST enzymes are known to be polymorphic, meaning there are common variations in the gene sequences within the population. nih.gov

These genetic polymorphisms can lead to significant inter-individual differences in enzyme activity. nih.govnih.gov For example, null genotypes for GSTM1 and GSTT1 result in a complete lack of the respective enzyme function. frontiersin.org Studies on other mercapturic acids have shown that individuals with these null genotypes excrete different amounts of the biomarker compared to those with active enzymes, even when external exposure is identical. researchgate.net For instance, in workers exposed to styrene, the GSTM1 polymorphism was a significant factor influencing the urinary concentration of its corresponding mercapturic acids. researchgate.net Similarly, individuals with a NAT2 slow-acetylator genotype, another enzyme family involved in xenobiotic metabolism, may have an increased risk for certain diseases when exposed to environmental hazards like asbestos. nih.gov

This principle applies directly to this compound. An individual's genetic makeup, particularly polymorphisms in GST genes, will influence the rate and extent of ethylating agent detoxification via the mercapturic acid pathway. cuni.cz Therefore, interpreting biomonitoring data for EMA requires consideration of these genetic factors to accurately assess an individual's exposure and potential susceptibility. nih.govugr.es

Utility in Assessing Xenobiotic Body Burden and Internal Dose

A xenobiotic is a chemical compound foreign to a given biological system. nih.gov While environmental monitoring measures the concentration of a xenobiotic in the air, water, or soil, it does not reflect the amount that actually enters and is absorbed by the body. ugr.es Human biomonitoring provides a measure of the internal dose, which is the amount of a chemical or its metabolites within the body. ugr.es

The measurement of this compound in urine is a non-invasive method to quantify the internal dose of parent ethylating agents. nih.govosti.gov Thioethers, the class of compounds to which mercapturic acids belong, are established end-products of the reaction with electrophilic or alkylating agents, making them reliable indicators of exposure. nih.govosti.gov The presence of EMA in urine confirms that the parent compound (e.g., chloroethane) has been absorbed, distributed, and metabolized. cdc.gov This information is more directly relevant to health risk assessment than external exposure measurements alone, as it accounts for inter-individual differences in absorption, metabolism, and excretion. ugr.es By quantifying the internal body burden, researchers and clinicians can better estimate the dose at the target tissue and understand the potential for adverse health effects. cuni.cz

Role in Epidemiological Studies of Environmental Pollutants

Epidemiological studies aim to identify the causes and risk factors of diseases in populations. Biomarkers of exposure are invaluable tools in this research, allowing scientists to establish links between exposure to environmental pollutants and specific health outcomes. nih.gov Panels of urinary VOC metabolites, including mercapturic acids, are increasingly used in large-scale epidemiological studies to investigate the health effects of multipollutant exposure. frontiersin.orgnih.gov

For example, various mercapturic acids have been associated with an increased risk of hypertension, adverse impacts on serum lipid levels, and hepatic steatosis. ahajournals.orgfrontiersin.orgresearchgate.net Studies have identified associations between urinary metabolites of VOCs and conditions such as myocardial infarction and sleep disorders. researchgate.netnih.gov

This compound, as a specific biomarker for ethylating agents, can be included in these biomarker panels. Its measurement allows epidemiologists to investigate the contribution of this specific class of chemicals to disease etiology. By correlating urinary EMA levels with health data across a large population, researchers can determine if exposure to ethylating agents is associated with an increased risk for cancer, cardiovascular disease, or other chronic conditions, thereby providing crucial evidence for public health interventions and regulatory policies.

Interactive Table: Examples of Mercapturic Acid Biomarkers and Their Parent Compounds
Biomarker (Mercapturic Acid)Parent Xenobiotic Compound(s)Reference
This compound (EMA)Ethylating agents (e.g., Chloroethane) researchgate.netcdc.gov
N-acetyl-S-phenyl-L-cysteine (SPMA)Benzene mdpi.comtandfonline.com
N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA)Acrylamide researchgate.netnih.govnih.gov
N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA)Acrylonitrile mdpi.comtandfonline.com
N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA)Acrolein ahajournals.orgtandfonline.com
N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA)Ethylene (B1197577) oxide, Acrylonitrile researchgate.nettandfonline.comtandfonline.com
N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA)1,3-Butadiene ahajournals.org

Future Research Directions and Translational Outlook for N Acetyl S Ethyl L Cysteine

Discovery of Novel Precursor-Mercapturic Acid Relationships

The formation of mercapturic acids like NAEC is the terminal step of a major detoxification pathway. tandfonline.com This process, known as the mercapturic acid pathway, begins when an electrophilic compound or its reactive metabolite is conjugated with the endogenous antioxidant glutathione (B108866) (GSH). nih.gov This reaction is often catalyzed by glutathione S-transferases (GSTs). nih.gov The resulting glutathione S-conjugate is then sequentially metabolized by enzymes, including γ-glutamyltransferases and dipeptidases, to form a cysteine S-conjugate. tandfonline.com The final step is the N-acetylation of the cysteine S-conjugate, which yields the water-soluble mercapturic acid that can be readily excreted in urine. tandfonline.comnih.gov

While NAEC is a known biomarker for exposure to specific ethylating agents, a key area of future research is the comprehensive identification of all its potential precursors. researchgate.net The chemical landscape of environmental and occupational toxicants is vast and ever-changing, and many compounds have the potential to introduce ethyl groups into biological systems. Untargeted screening and metabolism studies are crucial for discovering novel relationships between precursor chemicals and the formation of NAEC. Understanding this broader "mercapturome" profile is essential for accurately interpreting biomonitoring data and identifying previously unrecognized sources of exposure. tandfonline.comresearchgate.net

Table 1: The General Mercapturic Acid Formation Pathway

Step Process Key Molecules/Enzymes Involved Product
1 Glutathione Conjugation Electrophilic Compound (e.g., Ethylating Agent), Glutathione (GSH), Glutathione S-Transferases (GSTs) Glutathione S-conjugate
2 Removal of Glutamyl Moiety γ-Glutamyltransferase (GGT) Cysteinylglycine (B43971) S-conjugate
3 Removal of Glycine (B1666218) Moiety Dipeptidases Cysteine S-conjugate

| 4 | N-Acetylation | N-Acetyltransferase (NAT) | Mercapturic Acid (e.g., N-Acetyl-S-ethyl-L-cysteine) |

Development of Non-Invasive and High-Throughput Biomonitoring Technologies

The measurement of mercapturic acids in urine provides a non-invasive method to assess internal exposure to xenobiotics. nih.govcdc.gov A significant trend in translational research is the development of non-invasive and high-throughput technologies to streamline the analysis of these biomarkers in large populations. The primary technology driving this advancement is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govtandfonline.com

Modern LC-MS/MS methods offer exceptional sensitivity and specificity, allowing for the detection of trace amounts of NAEC and other mercapturic acids in complex biological matrices like urine. nih.govnih.gov Researchers have successfully developed multiplexed assays that can simultaneously quantify a large number of mercapturic acids, including NAEC (often abbreviated as EMA in literature), from various toxicant classes in a single analytical run. researchgate.netnih.gov These high-throughput methods significantly reduce the time and cost associated with biomonitoring. nih.govnih.gov

Future developments aim to further enhance the throughput and accessibility of these technologies. Innovations such as ultra-high-performance liquid chromatography (UPLC) and the use of 96-well plate formats for automated sample preparation and injection have already enabled the analysis of thousands of samples for molecular epidemiology studies. nih.govnih.gov The goal is to create robust, rapid, and cost-effective analytical platforms that can be widely deployed for routine environmental and occupational exposure surveillance.

Table 2: Examples of High-Throughput Analytical Methods for Mercapturic Acids

Analytical Method Key Features Application Example Reference
LC-MS/MS High sensitivity and specificity for small molecules in biological fluids. Quantification of various mercapturates to study toxicant metabolism and human exposure. nih.govnih.gov
Multiplex LC-MS/MS Simultaneous, rapid, and sensitive determination of 18 different mercapturic acids. Biomarkers for toxicants in tobacco smoke, including those from ethylating agents. nih.gov
UPLC-ESI/MSMS Concurrent measurement of 28 volatile organic compound (VOC) metabolites. Assessing VOC exposure in smokers and non-smokers in large epidemiological studies. nih.gov

| High-Throughput LC-MS/MS | Utilizes 96-well plate format for automated solid-phase extraction and analysis. | Quantitative analysis of mercapturic acids in over 2600 urine samples from smokers. | nih.gov |

Integration with Systems Biology and Multi-Omics Data

To move beyond simple exposure assessment, future research will focus on integrating NAEC data into a broader systems biology framework. This involves combining metabolomics data (which includes mercapturic acids) with other "omics" datasets, such as genomics, transcriptomics, and proteomics, to build a comprehensive picture of the biological response to chemical exposures. nih.gov The concept of the "mercapturome" refers to the complete profile of mercapturic acid pathway metabolites, which can provide a detailed snapshot of an individual's exposure and metabolic response. tandfonline.com

By correlating levels of NAEC with changes in gene expression, protein abundance, and other metabolic pathways, researchers can elucidate the mechanisms of toxicity and identify novel biomarkers of effect, not just exposure. frontiersin.org For example, a multi-omics approach could reveal how exposure to an ethylating agent, as indicated by NAEC levels, perturbs specific cellular networks involved in oxidative stress, DNA repair, or inflammation. frontiersin.orgnih.gov This integrated analysis allows for a more holistic understanding of how chemical exposures influence health and disease at a molecular level.

Exploration of Its Role in Disease Pathogenesis Independent of Direct Toxicity

While mercapturic acids are end-products of detoxification, the pathway itself is intrinsically linked to cellular redox balance and inflammation, primarily through its reliance on glutathione (GSH). tandfonline.comnih.gov GSH is the body's master antioxidant, and its depletion during the detoxification of xenobiotics can leave cells vulnerable to oxidative damage, a key factor in the pathogenesis of many chronic diseases. italjmed.orgnih.gov

An emerging area of research is to explore whether the metabolic flux through the mercapturic acid pathway, as reflected by NAEC levels, could have biological consequences beyond indicating the presence of a toxicant. For instance, sustained high-level production of NAEC implies a significant and continuous demand on GSH stores. This could potentially impair the cell's ability to handle endogenous oxidative stress, contributing to the pathology of conditions like cardiovascular or neurodegenerative diseases. italjmed.orgnih.gov Furthermore, some precursors in the mercapturic acid pathway, such as certain cysteine S-conjugates, may exert their own pathophysiological effects. tandfonline.com Future studies could investigate NAEC not just as a biomarker of exposure, but as a potential indicator of underlying metabolic stress that may contribute to disease risk.

Predictive Modeling for Exposure Assessment and Health Risk Stratification

A significant translational goal is to use biomonitoring data, including NAEC levels, to build predictive models for health risk assessment. Machine learning and other advanced computational tools are being increasingly employed to analyze complex toxicological datasets. nih.govresearchgate.net These models can integrate data on multiple chemical exposures (indicated by a panel of mercapturic acids), genetic predispositions, lifestyle factors, and clinical outcomes to identify individuals and populations at higher risk of adverse health effects. frontiersin.orgresearchgate.net

For instance, machine learning algorithms can be trained to predict dietary or environmental exposure levels to a precursor chemical based on urinary NAEC concentrations and other covariates. nih.gov More advanced models can identify complex, non-linear relationships between the levels of multiple mercapturic acid biomarkers and the risk of specific diseases, such as chronic kidney disease or hepatic steatosis. frontiersin.orgresearchgate.net By identifying the most significant predictors of disease in these models, researchers can better understand the role of specific exposures in public health and develop more targeted prevention strategies. The application of these predictive models to NAEC and other mercapturic acids represents a powerful approach for translating biomonitoring data into actionable public health insights.

Table 3: Compound Names Mentioned in the Article

Abbreviation Full Compound Name
NAEC / EMA This compound
GSH Glutathione
GSTs Glutathione S-transferases
GGT γ-Glutamyltransferase
NAT N-Acetyltransferase
UPLC Ultra-High-Performance Liquid Chromatography
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry
VOC Volatile Organic Compound
CKD Chronic Kidney Disease
NAC N-Acetylcysteine

Q & A

Q. What are the established synthetic routes for N-acetyl-S-ethyl-L-cysteine, and how is purity validated?

this compound is typically synthesized via alkylation of L-cysteine derivatives followed by acetylation. A common method involves reacting L-cysteine with ethylating agents (e.g., ethyl bromide) under controlled pH to form S-ethyl-L-cysteine, which is then acetylated using acetic anhydride. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm structural integrity . Quantification often employs mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits <1 ng/mL) and specificity. For non-polar derivatives, gas chromatography (GC-MS) with derivatization (e.g., silylation) is used. Validation parameters include linearity (R² >0.99), intra-/inter-day precision (CV <15%), and recovery rates (85–115%) . Isotope dilution methods using ²H- or ¹³C-labeled analogs improve accuracy in complex samples like plasma or urine .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Work should be conducted in a fume hood to avoid inhalation of fine particles. Spills are neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste. Storage requires airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of this compound in mammalian systems?

Radiolabeled studies (e.g., ¹⁴C or ³H isotopes) track metabolite distribution in vivo. Hepatocyte or microsomal incubations identify phase I/II metabolites via LC-MSⁿ. Key pathways include glutathione conjugation (via β-lyase activity) and renal excretion of mercapturic acids. Stable isotope tracers (e.g., ¹³C-ethyl groups) differentiate endogenous vs. exogenous metabolites .

Q. What strategies resolve contradictions in toxicological data for this compound?

Discrepancies in LD₅₀ values or species-specific toxicity often arise from metabolic differences. Comparative studies using humanized animal models (e.g., CYP-transgenic mice) clarify metabolic variability. Systematic reviews with meta-analysis (PRISMA guidelines) assess bias in existing literature, while dose-response modeling (e.g., benchmark dose analysis) refines risk thresholds .

Q. How can researchers optimize experimental reproducibility in studies involving this compound?

Adopt the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry:

  • Document synthesis protocols with exact molar ratios, reaction temperatures (±0.5°C), and purification steps (e.g., column chromatography gradients).
  • Report analytical parameters (e.g., HPLC column type, mobile phase pH, MS ionization modes).
  • Use reference standards (e.g., Toronto Research Chemicals) for calibration and include negative controls in biological assays .

Q. What methodologies elucidate interactions between this compound and cellular biomolecules?

Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) with proteins like albumin. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For redox interactions, electron paramagnetic resonance (EPR) detects radical scavenging activity, while fluorescence probes (e.g., DCFH-DA) assess antioxidant capacity in live cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.